Cas no 2228655-77-2 (2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)

2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine
- 2228655-77-2
- EN300-1950582
-
- インチ: 1S/C9H9BrF3N/c1-9(14,8(12)13)6-3-2-5(10)4-7(6)11/h2-4,8H,14H2,1H3
- InChIKey: SZFGDNLCPAIARG-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)C(C)(C(F)F)N
計算された属性
- せいみつぶんしりょう: 266.98705g/mol
- どういたいしつりょう: 266.98705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26Ų
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950582-1.0g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1950582-5.0g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1950582-0.25g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1950582-2.5g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1950582-10g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1950582-1g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 1g |
$1129.0 | 2023-09-17 | ||
Enamine | EN300-1950582-0.1g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1950582-10.0g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1950582-0.05g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1950582-0.5g |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine |
2228655-77-2 | 0.5g |
$1084.0 | 2023-09-17 |
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine 関連文献
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amineに関する追加情報
Comprehensive Overview of 2-(4-Bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine (CAS No. 2228655-77-2)
The compound 2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine (CAS No. 2228655-77-2) is a fluorinated aromatic amine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the 4-bromo-2-fluorophenyl moiety and difluoropropan-2-amine group, make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic diseases, aligning with current trends in precision medicine.
In recent years, the demand for fluorinated compounds like 2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine has surged due to their enhanced metabolic stability and membrane permeability. This aligns with the growing interest in "fluorine in drug design," a hot topic in medicinal chemistry. The compound's bromo and fluoro substituents contribute to its electron-withdrawing properties, which are critical for modulating receptor binding affinity—a key focus area in AI-driven molecular docking studies.
From a synthetic chemistry perspective, the difluoropropan-2-amine segment of this molecule offers intriguing possibilities for late-stage functionalization, a technique frequently searched in academic databases. Its application in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) positions it as valuable for creating fluorine-containing building blocks, a trending subject in organic synthesis forums. The compound's stability under physiological pH conditions also makes it relevant for prodrug development, addressing the pharmaceutical industry's need for improved drug delivery systems.
Environmental considerations surrounding halogenated compounds have prompted studies into the biodegradation pathways of 2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine. This responds to the rising public interest in "green chemistry" and "sustainable pharmaceuticals." Analytical methods like LC-MS and 19F-NMR are commonly employed to track its metabolic fate, reflecting laboratory professionals' frequent searches for "fluorine NMR analysis techniques."
The compound's crystalline properties and solubility profile (logP ~2.3) make it particularly interesting for formulation scientists. These characteristics are frequently queried in relation to "drug-like properties" and "Lipinski's rule of five," underscoring its relevance in preclinical development. Recent patent literature suggests its utility in creating selective enzyme inhibitors, correlating with the booming market for targeted therapies.
Quality control protocols for CAS 2228655-77-2 typically involve HPLC purity assessment (>98%) and chiral separation when applicable, addressing the pharmaceutical industry's stringent regulatory requirements. The 4-bromo-2-fluorophenyl moiety's distinct UV absorption at 254 nm facilitates analytical detection, a practical consideration often overlooked in technical discussions but highly searched by quality assurance specialists.
Emerging applications in material science have been reported for structurally similar difluorinated amines, particularly in liquid crystal displays and organic semiconductors. This multidisciplinary potential answers frequent queries about "fluorine in materials chemistry" while demonstrating the compound's versatility beyond life sciences. Storage recommendations (2-8°C under inert atmosphere) reflect standard practices for halogenated amines, a practical detail often sought by laboratory managers.
In conclusion, 2-(4-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine represents a compelling case study in modern chemical research, bridging medicinal chemistry, synthetic methodology, and materials science. Its CAS 2228655-77-2 designation serves as a gateway to extensive scientific literature, while its structural features continue to inspire innovation across multiple disciplines. The compound's trajectory mirrors broader trends in fluorine chemistry and targeted molecular design, making it a subject of enduring relevance in both academic and industrial settings.
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